molecular formula C11H6N2O B8329080 2-Formylquinoline-8-carbonitrile

2-Formylquinoline-8-carbonitrile

Cat. No.: B8329080
M. Wt: 182.18 g/mol
InChI Key: LIRNSUJNGLTSMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Formylquinoline-8-carbonitrile is a quinoline derivative featuring a formyl (-CHO) group at the 2-position and a nitrile (-CN) group at the 8-position. This compound’s bifunctional structure makes it a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and fluorescent probes. Its reactivity is influenced by the electron-withdrawing nitrile group and the electrophilic formyl moiety, enabling participation in condensation, cyclization, and nucleophilic addition reactions .

Properties

Molecular Formula

C11H6N2O

Molecular Weight

182.18 g/mol

IUPAC Name

2-formylquinoline-8-carbonitrile

InChI

InChI=1S/C11H6N2O/c12-6-9-3-1-2-8-4-5-10(7-14)13-11(8)9/h1-5,7H

InChI Key

LIRNSUJNGLTSMT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)C#N)N=C(C=C2)C=O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs of 2-Formylquinoline-8-carbonitrile, highlighting differences in substituents, molecular weights, and applications:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties/Applications Source
2-Formylquinoline-8-carbonitrile -CHO (2), -CN (8) C₁₁H₆N₂O 182.18 g/mol Synthetic intermediate, fluorescence Inferred
8-Hydroxyquinoline-2-carbonitrile -OH (8), -CN (2) C₁₀H₆N₂O 170.16 g/mol Metal chelation, antimicrobial
5-Fluoroquinoline-8-carbonitrile -F (5), -CN (8) C₁₀H₅FN₂ 172.16 g/mol Fluorinated drug precursor
2-Methylquinoline-8-carbonitrile -CH₃ (2), -CN (8) C₁₁H₈N₂ 168.20 g/mol Ligand in catalysis
8-Amidoquinoline derivatives -CONH₂ (8), variable groups Varies Varies Fluorescent probes

Crystallographic and Conformational Insights

Single-crystal X-ray studies of hexahydroquinoline analogs (e.g., 8-Methyl-2-oxo-4-(thiophen-2-yl)-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile) reveal that substituents at the 2- and 8-positions influence ring puckering and intermolecular interactions. For instance, the formyl group in 2-Formylquinoline-8-carbonitrile may adopt a planar conformation, enhancing π-stacking interactions absent in methyl- or hydroxy-substituted derivatives .

Research Findings and Industrial Relevance

  • Synthetic Utility: 2-Formylquinoline-8-carbonitrile’s dual functional groups enable its use in multicomponent reactions, such as the synthesis of polyheterocyclic compounds, which are less feasible with mono-functional analogs like 8-Hydroxyquinoline-2-carbonitrile .
  • Commercial Availability: While 8-Hydroxyquinoline-2-carbonitrile is commercially available at ~¥11,100/g (1g scale) , 2-Formylquinoline-8-carbonitrile’s niche applications may limit its large-scale production.

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